1-(4-(4-(Phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(4-(Phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)piperazin-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a phenylsulfonyl group, an oxazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-(Phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation of the oxazole ring using phenylsulfonyl chloride in the presence of a base.
Attachment of the Piperazine Moiety: The piperazine ring can be attached through a nucleophilic substitution reaction, where the oxazole derivative reacts with piperazine.
Final Acylation Step: The ethanone group is introduced through an acylation reaction, typically using acetyl chloride or acetic anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4-(Phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or reduce the phenylsulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(4-(Phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)piperazin-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.
Biological Research: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(4-(Phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-(4-(Phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)piperazin-1-yl)propanone: This compound differs by having a propanone group instead of an ethanone group.
1-(4-(4-(Phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)piperazin-1-yl)ethanone: This compound has a p-tolyl group instead of an m-tolyl group.
Uniqueness: 1-(4-(4-(Phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-16-7-6-8-18(15-16)20-23-21(30(27,28)19-9-4-3-5-10-19)22(29-20)25-13-11-24(12-14-25)17(2)26/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZDGATWOIKYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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